molecular formula C10H11NO B185379 2-(1H-Indol-1-yl)ethanol CAS No. 121459-15-2

2-(1H-Indol-1-yl)ethanol

Cat. No.: B185379
CAS No.: 121459-15-2
M. Wt: 161.2 g/mol
InChI Key: MWUVMGYIPOWLAH-UHFFFAOYSA-N
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Description

“2-(1H-Indol-1-yl)ethanol” is a unique chemical with the linear formula C10H11O1N1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of indole derivatives often involves the construction of the heteroaromatic ring, which is an important part of the indole structure . A general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H11NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-6,12H,7-8H2 . The molecular weight is 161.2 .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid was performed, which yielded the new Indole derivatives .


Physical And Chemical Properties Analysis

The compound is solid in form . The storage temperature is recommended to be refrigerated .

Scientific Research Applications

Calorimetric and Computational Studies

A calorimetric and computational study focused on the standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol. This was derived from measurements of enthalpy of combustion and sublimation, showing significant agreement with computational values (Carvalho et al., 2019).

Synthesis and Stereochemistry

Research on 2-(2,3-Dihydro-1H-indol-3-yl)ethanol, related to 2-(1H-Indol-1-yl)ethanol, involved synthesis and separation of enantiomers. X-ray analyses revealed stereochemical configurations, contributing to the understanding of its structural properties (Frydenvang et al., 2004).

Eco-Friendly Synthesis Methods

An eco-friendly synthesis method for pharmaceutically relevant compounds using this compound derivatives was developed. This process emphasized mild conditions and high yield, contributing to sustainable chemical practices (Brahmachari & Banerjee, 2014).

Crystallographic Analysis

The crystal structure of a compound related to this compound was analyzed, providing insights into intermolecular interactions and molecular arrangement. This study contributes to understanding the structural properties of such compounds (Di, 2010).

Antibacterial and Antifungal Applications

Research has been conducted on the synthesis of 1H-Indole derivatives with significant antibacterial and antifungal activities. These derivatives, related to this compound, have potential therapeutic applications in combating microbial infections (Anonymous, 2020).

Analgesic and Anti-Inflammatory Activities

A study on 1-(1H-indol-1-yl)ethanone derivatives, related to this compound, explored their potential as nonsteroidal anti-inflammatory drugs. This research included synthesis, computational studies, and evaluation of in vivo analgesic and anti-inflammatory activities (Kumar et al., 2022).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

The indole ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis .

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-1-yl)ethanol, like other indole derivatives, has been shown to interact with multiple receptors, which makes it a valuable compound for treatment . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Cellular Effects

Indole derivatives have been shown to have a broad impact on cell function . For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been shown to have various effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives have been shown to have varying effects at different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

Indole derivatives are known to have various effects on their activity or function depending on their subcellular localization .

Properties

IUPAC Name

2-indol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-6,12H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVMGYIPOWLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547961
Record name 2-(1H-Indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121459-15-2
Record name 1H-Indole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121459-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 2 was repeated, except that 6.20 g of methyl indol-1-ylacetate (prepared as described in Preparation 12), 1.50 g of lithium aluminum hydride and 220 ml of anhydrous tetrahydrofuran were used, to give 5.25 g of the title compound having Rf=0.33 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

11.7 g of indole in 500 ml of DMF were treated with 4 g of sodium hydride dispersed in mineral oil. After 1 hour the mixture was cooled in an ice bath and 10 ml of ethylene oxide were added. The mixture was allowed to warm to room temperature and was then stirred for 2 hours. The solvent was evaporated and the residue was treated with 50 ml of water and neutralized with 2M hydrochloric acid. The product was extracted into dichloromethane, the solvent was evaporated and the residue was chromatographed with ethyl acetate/petroleum ether to give 7.6 g of 1-(2-hydroxyethyl)indole.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of indole (5.71 g, 48.7 mmol), ethylene carbonate (4.72 g, 53.6 mmol) and K2CO3 (6.73 g, 48.7 mmol) in DMF (20 mL) was heated under reflux for 2 h. The reaction mixture was diluted with dichloromethane, filtered, and concentrated in vacuo. The light brown oily residue was purified by chromatography on silica gel (13×6 cm) using n-hexane/ethyl acetate (1:1) as eluent. This gave 1.78 g (23%) of the title compound as a beige oil. HRMS m/z calcd for C10H11NO (M)+ 161.0841, found 161.0849. Anal. (C10H11NO.0.1H2O) C, H, N. *Previously described in a) J. Med. Chem. 1992, 35, 994-1001; b) ibid. 1998, 41, 1619-1630.
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The intermediate product, reported in J. Med. Chem., 1998, 41/10, 1619-1639, was prepared according to the procedure described therein, with the exception of the duration of the reaction time (equal to 30 hours instead of 30 minutes), starting from indole (5.0 g, 42.7 mmol), KOH (3.6 g, 64.1 mmol) and bromoethanol (6.4 g, 51.3 mmol) in 50 ml of anhydrous DMSO, at a temperature of 25-30° C., to obtain 5 g of oily product (yield: 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

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